4-(Chloromethyl)-5-methylisoxazole
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Overview
Description
4-(Chloromethyl)-5-methylisoxazole is a heterocyclic organic compound that features a five-membered isoxazole ring with a chloromethyl group at the fourth position and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-methylisoxazole typically involves the chloromethylation of 5-methylisoxazole. One common method includes the reaction of 5-methylisoxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of safer and more environmentally friendly chloromethylating agents is also explored to minimize hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-methylisoxazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The isoxazole ring can be reduced to an isoxazoline ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted isoxazoles with various functional groups.
Oxidation: Formation of 4-(carboxymethyl)-5-methylisoxazole.
Reduction: Formation of 4-(chloromethyl)-5-methylisoxazoline.
Scientific Research Applications
4-(Chloromethyl)-5-methylisoxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: It is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and conductivity.
Chemical Biology: It is employed as a probe to study biological processes and enzyme mechanisms due to its reactive chloromethyl group.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-methylisoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through covalent bonding or non-covalent interactions. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-5-methylisoxazole: Similar structure with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-5-methylisoxazole: Similar structure with a hydroxymethyl group instead of a chloromethyl group.
4-(Methyl)-5-methylisoxazole: Similar structure with a methyl group instead of a chloromethyl group.
Uniqueness
4-(Chloromethyl)-5-methylisoxazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. The chloromethyl group is more reactive towards nucleophiles compared to other substituents like bromomethyl or hydroxymethyl, making it a valuable intermediate in organic synthesis. Additionally, the combination of the isoxazole ring and the chloromethyl group provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-4-5(2-6)3-7-8-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPPWKBQKZMFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104988-43-4 |
Source
|
Record name | 4-(chloromethyl)-5-methyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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